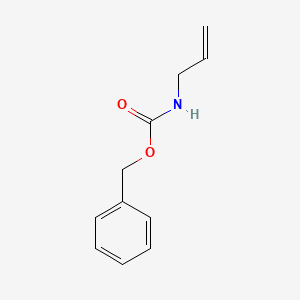

Benzyl allylcarbamate

CAS No.: 5041-33-8

Cat. No.: VC1983794

Molecular Formula: C11H13NO2

Molecular Weight: 191.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5041-33-8 |

|---|---|

| Molecular Formula | C11H13NO2 |

| Molecular Weight | 191.23 g/mol |

| IUPAC Name | benzyl N-prop-2-enylcarbamate |

| Standard InChI | InChI=1S/C11H13NO2/c1-2-8-12-11(13)14-9-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,12,13) |

| Standard InChI Key | OSLGKRDOEMLAJV-UHFFFAOYSA-N |

| SMILES | C=CCNC(=O)OCC1=CC=CC=C1 |

| Canonical SMILES | C=CCNC(=O)OCC1=CC=CC=C1 |

Introduction

Chemical Structure and Properties

Structural Characteristics

Benzyl allylcarbamate features three key structural components:

-

A benzyl group (C6H5CH2)

-

A carbamate moiety (–NHCOO–)

-

An allyl group (CH2=CH–CH2)

The presence of both benzyl and allyl groups provides distinct reactivity profiles, making this compound particularly useful in organic synthesis.

Physical and Chemical Properties

Benzyl allylcarbamate has a molecular weight of 191.23 g/mol . While specific physical data is limited in the search results, similar carbamate compounds are often white solids that demonstrate good solubility in organic solvents and moderate solubility in water .

Synthesis Methods

Laboratory Scale Synthesis

The primary method for synthesizing benzyl allylcarbamate involves the reaction of benzyl chloroformate with allylamine. This reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction can be represented as:

C6H5CH2OCOCl + CH2=CHCH2NH2 → C6H5CH2OCO-NH-CH2CH=CH2 + HCl

This synthesis route offers several advantages including:

-

Relatively simple reaction conditions

-

Good yields

-

Readily available starting materials

Industrial Production

Industrial production of benzyl allylcarbamate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Alternative Synthesis Routes

Alternative synthesis methods may involve:

-

Reaction of benzyl alcohol with isocyanates

-

Carbonylation of appropriate amines using carbonylating agents

-

Metal-catalyzed coupling reactions

Mechanism of Action

Protection Mechanism

As a protecting group, benzyl allylcarbamate functions by forming a stable carbamate linkage with the amine functionality that requires protection. This carbamate linkage is resistant to many reaction conditions but can be selectively cleaved when needed.

Biochemical Interactions

Carbamates, in general, are known to interact with their targets (amines) by forming a covalent bond, thereby protecting the amines from unwanted reactions. This property makes benzyl allylcarbamate particularly useful in multistep syntheses where amine protection is required.

Chemical Reactions

Oxidation Reactions

Benzyl allylcarbamate can undergo oxidation reactions, particularly at the allyl group, forming epoxides or other oxidized derivatives. The oxidation is typically carried out using reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation of the allyl group.

Reduction Reactions

The compound can be reduced to form the corresponding amine and alcohol. Catalytic hydrogenation using palladium on carbon (Pd/C) is commonly employed for this reduction process.

Substitution Reactions

Benzyl allylcarbamate can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles. Nucleophiles such as amines or thiols can react with this compound under basic conditions to replace the carbamate group.

C-H Functionalization

Recent research has demonstrated practical metal-free C(sp3)-H functionalization of N-benzyl and N-allyl carbamates with diverse nucleophiles . This reaction is promoted by triphenylcarbenium tetrafluoroborate (Ph3CClO4) at ambient temperature and shows excellent functional-group tolerance.

Radical Addition Reactions

Benzyl allylcarbamate can undergo radical addition with xanthates to form various functionalized derivatives . These reactions have been utilized in the synthesis of N-Benzyloxycarbonyl (Cbz)-protected 2-aminoalkanesulfonyl chlorides, which are useful building blocks for the synthesis of sulfonopeptides.

Applications in Organic Synthesis

Protecting Group Chemistry

The primary application of benzyl allylcarbamate is as a protecting group for amines in organic synthesis. The carbamate functionality provides stability under various reaction conditions while allowing selective deprotection when needed.

Peptide Synthesis

Carbamates, in general, are often used in the synthesis of peptides. Benzyl allylcarbamate can contribute to this field by providing a means to protect amine functionalities during peptide bond formation.

Medicinal Chemistry

Benzyl allylcarbamate serves as a valuable intermediate in the synthesis of pharmaceutically active compounds. The carbamate functionality is present in many drugs and can influence their pharmacokinetic properties .

Building Block for Complex Molecules

The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing amine functionalities that need to be selectively functionalized.

Biological Activities

Anti-inflammatory Properties

Benzyl allylcarbamate has demonstrated anti-inflammatory properties through its ability to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) . This property could potentially be valuable in the development of anti-inflammatory agents.

Enzyme Inhibition

Research has explored the potential of carbamate compounds like benzyl allylcarbamate for enzyme inhibition properties, particularly cholinesterase inhibition, which is of interest in neuroscience research.

Comparison with Similar Compounds

Structural Comparisons

Benzyl allylcarbamate shares structural similarities with several related compounds but has unique features that distinguish it:

| Compound | Structure | Key Difference |

|---|---|---|

| Benzyl carbamate | C8H9NO2 | Lacks the allyl group |

| Allyl carbamate | C4H7NO2 | Lacks the benzyl group |

| Benzyl N-(1-phenylbut-3-en-1-yl)carbamate | C18H19NO2 | Contains additional phenyl and carbon substituents |

| Benzyl salicylate | C14H12O3 | Contains salicylate instead of carbamate group |

Functional Comparisons

Benzyl allylcarbamate is unique due to the presence of both benzyl and allyl groups, which provide distinct reactivity and stability. This dual functionality makes it a versatile protecting group in organic synthesis, offering advantages in terms of selective protection and deprotection under mild conditions.

Recent Research Developments

Metal-Catalyzed Reactions

Recent developments include the copper-catalyzed synthesis of benzyl-, allyl-, and allenyl-boronates from alcohols, which represents an advancement in the functionalization of compounds like benzyl allylcarbamate .

Heterogeneous Gold Catalysis

Research has demonstrated the practical synthesis of allyl, allenyl, and benzyl boronates through SN1-type borylation under heterogeneous gold catalysis . This approach provides an efficient method for transforming compounds containing benzyl and allyl groups.

Oxidative Chlorination

Advancements in oxidative chlorination of xanthate adducts of benzyl N-allylcarbamate have facilitated the synthesis of N-Cbz-protected 2-aminoalkanesulfonyl chlorides with functionalized side chains . This represents a useful strategy for creating building blocks for sulfonopeptide synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume